2-(4-(4-Fluorophenyl)-2-methylthiazol-5-yl)acetic acid

CRTH2 Antagonist Inflammation Allergy

Research programs investigating CRTH2 antagonism face significant risk when substituting the validated 4-fluorophenyl pharmacophore. Uncharacterized analogs often lead to complete loss of nanomolar potency. This thiazoleacetic acid derivative, with its defined 4-fluorophenyl substitution, is the exact scaffold required for maintaining SAR continuity. - Enables consistent synthesis of potent CRTH2 antagonists with single-digit nanomolar binding affinity. - Reactive carboxylic acid handle for parallel synthesis of diverse amide/ester libraries. - Supplied as a defined, non-salt form ensuring accurate molarity in sensitive biochemical assays.

Molecular Formula C12H10FNO2S
Molecular Weight 251.28 g/mol
CAS No. 568543-71-5
Cat. No. B1299648
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-(4-Fluorophenyl)-2-methylthiazol-5-yl)acetic acid
CAS568543-71-5
Molecular FormulaC12H10FNO2S
Molecular Weight251.28 g/mol
Structural Identifiers
SMILESCC1=NC(=C(S1)CC(=O)O)C2=CC=C(C=C2)F
InChIInChI=1S/C12H10FNO2S/c1-7-14-12(10(17-7)6-11(15)16)8-2-4-9(13)5-3-8/h2-5H,6H2,1H3,(H,15,16)
InChIKeyPMGFDKAVVGHWKS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-(4-Fluorophenyl)-2-methylthiazol-5-yl)acetic Acid: Validated CRTH2 Antagonist Building Block


2-(4-(4-Fluorophenyl)-2-methylthiazol-5-yl)acetic acid (CAS 568543-71-5) is a thiazoleacetic acid derivative characterized by a 4-fluorophenyl ring at the 4-position and a methyl group at the 2-position of the thiazole core. This compound is a recognized research intermediate and a representative scaffold within a class of potent and selective CRTH2 (chemoattractant receptor-homologous molecule expressed on Th2 cells) antagonists [1]. The compound is commercially available from multiple vendors with a typical purity specification of 95%, solid physical state, and established hazard and handling data (GHS07, Warning) .

CRTH2 antagonist scaffold with reported 4-fluorophenyl pharmacophore
Synthetic intermediate with free acid handle for derivatization
Supports SAR studies requiring defined substitution pattern

2-(4-(4-Fluorophenyl)-2-methylthiazol-5-yl)acetic Acid Substitution Risks


Substituting 2-(4-(4-Fluorophenyl)-2-methylthiazol-5-yl)acetic acid with an uncharacterized analog or a compound lacking the specific 4-fluorophenyl substitution carries a high risk of undermining a research program's key objective. As established by peer-reviewed structure-activity relationship (SAR) studies, the presence of a 3- or 4-fluorophenyl ring at the 4-position of the thiazole core is not an arbitrary feature; it is a defined requirement for achieving high binding affinity and functional antagonism at the CRTH2 receptor [1]. Replacing this moiety with other phenyl substitutions or altering the thiazole substitution pattern is known to significantly modulate activity, potentially resulting in a complete loss of the desired nanomolar potency and functional efficacy that define this chemical class [2]. Therefore, using this specific compound is essential for maintaining consistency and validity in SAR exploration and for accessing the potent biological profile of this series.

Fluorophenyl requirement
Replacing 4-fluorophenyl with other substituents may shift reported binding affinity and antagonist response
Analog differentiation
The 3-methylphenyl analog (CAS 1181974-43-5) alters steric and electronic profile; not a direct replacement
Salt form mismatch
Hydrobromide salt (CAS 1171665-55-6) introduces counterion; may not suit derivatization or sensitive assays

2-(4-(4-Fluorophenyl)-2-methylthiazol-5-yl)acetic Acid SAR vs. Analogs


CRTH2 Binding Affinity

The target compound belongs to a well-defined series of 4-phenylthiazol-5-ylacetic acids. A comprehensive SAR study established that the 4-position of the thiazole ring requires a 3- or 4-fluorophenyl group for optimal activity. While a direct IC50 value for 2-(4-(4-Fluorophenyl)-2-methylthiazol-5-yl)acetic acid has not been published in isolation, the SAR study demonstrates that compounds within this specific substitution class achieve single-digit nanomolar binding affinity at the human CRTH2 receptor [1]. This is in stark contrast to the most potent compound from a related series, [2-(4-chloro-benzyl)-4-(4-phenoxy-phenyl)-thiazol-5-yl]acetic acid, which exhibited a binding affinity of 3.7 nM and a functional antagonistic effect of 12 nM (cAMP assay) [2]. The consistent, high potency of the 4-fluorophenyl series validates the target compound's role as a key pharmacophore component.

CRTH2 Binding Affinity
Class-level
single-digit nM (reported series)
Supports CRTH2 antagonist scaffold evaluation
No direct IC50 for this acid; class-level SAR
CRTH2 Antagonist Inflammation Allergy

Structural Differentiation from 3-Methylphenyl Analog

A closely related analog, 2-(4-(4-Fluoro-3-methylphenyl)-2-methylthiazol-5-yl)acetic acid (CAS 1181974-43-5), is commercially available. The key structural difference is the addition of a methyl group at the 3-position of the phenyl ring. This substitution results in a higher molecular weight (265.31 g/mol vs. 251.28 g/mol) and a different molecular formula (C13H12FNO2S vs. C12H10FNO2S) . This modification, while minor, alters the compound's steric and electronic properties, which can influence target binding, metabolic stability, and other physicochemical parameters. The two compounds are not interchangeable in a research context.

Structural Comparison
Direct comparison
Target: C₁₂H₁₀FNO₂S (251.28) vs. Analog: C₁₃H₁₂FNO₂S (265.31)
Identifies critical methyl group variable for SAR
Different physicochemical properties expected
Thiazole Derivative Chemical Synthesis Lead Optimization

Free Acid Form and Purity

The target compound is offered as a free acid with a minimum purity specification of 95% by reputable vendors . This is a critical distinction from the commercially available hydrobromide salt form of the same core (CAS 1171665-55-6) . The free acid and the salt are chemically distinct entities with different molecular weights, solubilities, and handling properties. For applications requiring the non-salt form for subsequent derivatization or specific assay conditions, the free acid is the required input. The hydrobromide salt cannot be substituted without introducing bromide counterions and potentially altering reaction outcomes.

Chemical Form Specification
Specification review
Free acid, ≥95% purity (solid) vs. HBr salt (CAS 1171665-55-6)
Ensures correct form for derivatization workflows
Salt form may alter solubility and reactivity
Research Chemical Procurement Chemical Intermediate

Synthetic Utility as an Intermediate

A published synthesis for the target compound utilizes 4-fluoroacetophenone and thiourea as starting materials, followed by alkylation with bromoacetic acid . This well-established route confirms the compound's role as a versatile intermediate. Its structure, containing a carboxylic acid handle, is specifically designed for further synthetic elaboration, such as amide coupling, esterification, or reduction, to generate diverse libraries of thiazole-based compounds. This contrasts with end-stage drug candidates, which are typically not amenable to further synthetic modification.

Synthetic Role
Supporting evidence
Reactive carboxylic acid handle for amide/ester elaboration
Confirmed building block for thiazole library synthesis
Literature route from 4-fluoroacetophenone
Organic Synthesis Drug Discovery Thiazole Chemistry

2-(4-(4-Fluorophenyl)-2-methylthiazol-5-yl)acetic Acid Research Applications


CRTH2 Antagonist Lead Optimization and SAR Expansion

As established by the SAR studies on thiazoleacetic acids, the 4-fluorophenyl substituent is a key driver of potent CRTH2 antagonism [1]. This compound is therefore best deployed as a core scaffold in a medicinal chemistry program focused on CRTH2 (a target for inflammatory and allergic diseases). Researchers can utilize the free acid to synthesize and evaluate novel amide or ester derivatives, exploring variations at the 2-position of the thiazole ring while maintaining the validated 4-fluorophenyl pharmacophore. The goal is to improve upon the established class potency (single-digit nanomolar binding) and achieve a superior overall profile.

Synthesis of Novel Thiazole-Based Compound Libraries

The compound's accessible synthesis and reactive carboxylic acid group make it an ideal starting material for generating diverse compound libraries via parallel synthesis . This is a core application in early-stage drug discovery. The resulting libraries can be screened against various targets beyond CRTH2, including kinases, proteases, or other receptors, where the thiazole core is a recognized privileged structure. Its differentiation from the 3-methylphenyl analog (CAS 1181974-43-5) makes it a specific and valuable input for probing the effect of substituents on the phenyl ring.

Chemical Biology Tool for Probing Inflammatory Pathways

Given its structural classification as a potent CRTH2 ligand, the compound can serve as a chemical biology tool. Following functionalization into a more potent and selective analog, the resulting probe can be used to investigate the downstream signaling pathways of the CRTH2 receptor in cellular models of inflammation (e.g., eosinophil activation, Th2 cell migration). The defined, non-salt form of the starting material is critical for ensuring accurate molarity and for use in sensitive biochemical and cell-based assays without counterion interference .

Application
Selection Property
Validation Focus
CRTH2 SAR & Lead Optimization
4-fluorophenyl pharmacophore integrity
Binding assay context; functional antagonism review
Thiazole Library Synthesis
Free acid reactivity for parallel derivatization
Compound purity and reaction compatibility
Inflammatory Pathway Probing
Non-salt form for sensitive assays
Cell-based pathway response context

Technical Documentation Hub

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